molecular formula C21H37N3O8S B1667292 Biotin-PEG4-Acid CAS No. 721431-18-1

Biotin-PEG4-Acid

Cat. No.: B1667292
CAS No.: 721431-18-1
M. Wt: 491.6 g/mol
InChI Key: GYOXFFWLRKVJJX-ZWOKBUDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Biotin-PEG4-Acid is primarily a biotinylation reagent . Its primary targets are amine molecules . These molecules are prevalent in proteins, making them the primary targets for this compound. The role of these targets is to provide a site for the biotinylation process, which is crucial for various biological and research applications.

Mode of Action

This compound interacts with its targets (amine molecules) in the presence of an activator such as EDC or HATU . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of a stable bond between the biotin and the protein, effectively biotinylating the protein.

Biochemical Pathways

It’s known that biotin, part of the this compound molecule, serves as a coenzyme in carboxylation reactions . Therefore, it’s plausible that the biotinylation process could potentially affect these reactions and their downstream effects.

Pharmacokinetics

It’s known that the peg moiety attached to the biotin increases the solubility of biotin-peg conjugates considerably . This increased solubility could potentially enhance the bioavailability of the compound.

Result of Action

The primary result of this compound’s action is the biotinylation of proteins. This process allows the biotin to reach into the binding pocket of the protein . Biotinylation has various applications in research and diagnostics, including the study of protein interactions, cellular imaging, and the detection of various biomolecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an activator such as EDC or HATU is necessary for the compound to react with amine molecules . Additionally, the compound’s solubility, which is increased by the PEG moiety, could be influenced by the solvent used . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-Acid can react with amine molecules in the presence of an activator like EDC or HATU . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction allows this compound to bind to various proteins and other biomolecules, which can be useful in a variety of biochemical reactions .

Cellular Effects

The hydrophilic nature of the PEG in this compound imparts water solubility to the molecule . This property can influence cell function by decreasing aggregation and increasing solubility of proteins and other biomolecules . This compound can also be used for specific labeling of cell surface proteins, which is an important tool for studying the expression and regulation of receptors and transporters .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to bind to proteins. The biotin component of this compound binds to proteins with high affinity . This binding is rapid and once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents . This property allows this compound to be used in a variety of experimental conditions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the NHS-ester moiety in similar compounds readily hydrolyzes and becomes non-reactive . Therefore, stock solutions should be prepared immediately before use

Metabolic Pathways

Biotin, a component of this compound, is an essential cofactor of biotin-dependent carboxylases, such as pyruvate carboxylase and acetyl-CoA carboxylase . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism

Transport and Distribution

Due to its water solubility, it is likely that this compound can be readily transported and distributed within the aqueous environment of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-Acid involves the conjugation of biotin with a PEG spacer. The PEG spacer is functionalized with a carboxylic acid group, which can react with primary amines in the presence of carbodiimide activators like EDC . The reaction typically occurs in an aqueous or organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Comparison with Similar Compounds

  • Biotin-PEG4-COOH
  • Carboxy-PEG4-Biotin
  • NHS-PEG4-Biotin
  • Thiol-PEG4-Acid

Uniqueness: Biotin-PEG4-Acid offers superior solubility and performance characteristics compared to traditional biotinylation reagents like LC-biotin. The PEG spacer prevents aggregation and precipitation of conjugated biomolecules, even at high levels of biotin incorporation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXFFWLRKVJJX-ZWOKBUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589237
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721431-18-1
Record name 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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